molecular formula C12H13FN2O4 B1343054 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid CAS No. 648917-79-7

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

Cat. No.: B1343054
CAS No.: 648917-79-7
M. Wt: 268.24 g/mol
InChI Key: JLYBRZKHLYQTQU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is an organic compound characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxylic acid group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce the nitro group. This is followed by a coupling reaction with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products:

    Reduction: 1-(4-Fluoro-2-aminophenyl)piperidine-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperidine-4-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(4-Nitrophenyl)piperidine-4-carboxylic acid: Lacks the fluoro group, affecting its electronic properties and interactions with biological targets.

    1-(4-Fluoro-2-nitrophenyl)piperidine: Lacks the carboxylic acid group, which can alter its solubility and reactivity.

Uniqueness: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is unique due to the combination of the fluoro, nitro, and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBRZKHLYQTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619399
Record name 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648917-79-7
Record name 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture consisting of 1.62 g of 2,5-difluoronitrobenzene, 1.9 g of piperidine-4-carboxylic acid and 10 ml of NMP was heated with stirring to 80° C. for 2 hours. After it had been allowed to cool, 30 ml of water were added and the mixture was made weakly acidic using 2N hydrochloric acid and stirred at RT. The precipitated solid was filtered off with suction and dried under reduced pressure.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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